4-Propan-2-yl-1,2-oxazole-3-carbaldehyde

Description

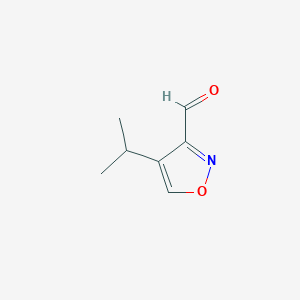

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde is a heterocyclic organic compound featuring a five-membered 1,2-oxazole ring substituted with an isopropyl (propan-2-yl) group at position 4 and a carbaldehyde functional group at position 2. The oxazole core consists of one oxygen and one nitrogen atom, contributing to its electronic and steric properties. The carbaldehyde group introduces electrophilic reactivity, making it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its molecular formula is C₇H₉NO₂, with a molecular weight of 155.15 g/mol.

Properties

IUPAC Name |

4-propan-2-yl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)6-4-10-8-7(6)3-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMJCKCPBCJGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CON=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid with a reducing agent to form the corresponding aldehyde . Industrial production methods may involve the use of catalytic hydrogenation or other reduction techniques to achieve high yields and purity.

Chemical Reactions Analysis

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid, 4-Propan-2-yl-1,2-oxazole-3-methanol, and various substituted oxazole derivatives .

Scientific Research Applications

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde is compared to structurally related heterocyclic carbaldehydes (Table 1).

Table 1: Structural and Electronic Comparisons

Key Findings :

Electronic Properties :

- The HOMO-LUMO gap of the oxazole derivative (6.2 eV) is higher than the triazole analog (5.7 eV), indicating greater kinetic stability and reduced electrophilicity . This arises from the electron-withdrawing oxygen in oxazole, which lowers electron density at the carbaldehyde group compared to the nitrogen-rich triazole.

- Dipole moments vary significantly: the pyrazole derivative (5.3 Debye) exhibits the highest polarity due to its trifluoromethyl and sulfanyl substituents, while the dihydropyrazole (2.9 Debye) has reduced polarity from partial saturation .

Steric and Solubility Effects: The isopropyl group in the oxazole and triazole derivatives enhances lipophilicity, favoring membrane permeability in biological systems. However, the triazole’s smaller size (C₆H₉N₃O vs. C₇H₉NO₂) may improve aqueous solubility marginally .

Reactivity and Synthetic Utility :

- The carbaldehyde group in the oxazole derivative undergoes nucleophilic additions (e.g., condensation with amines) but at a slower rate than triazole analogs due to lower electrophilicity .

- Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃, Cl-Ph-S) exhibit enhanced stability under acidic conditions, whereas oxazoles may undergo ring-opening reactions in strong acids .

Biological and Functional Relevance :

- Triazole-carbaldehydes are prominent in medicinal chemistry due to their hydrogen-bonding capacity (three nitrogen atoms), which enhances target binding .

- Dihydropyrazoles are explored for their conformational flexibility, enabling interactions with enzymes like cyclooxygenase .

Computational and Experimental Insights

Biological Activity

4-Propan-2-yl-1,2-oxazole-3-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown it to be effective against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests a potential therapeutic role in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Receptor Modulation : The oxazole ring may interact with biological receptors, modulating their function and leading to various biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Oxazole derivative | Antimicrobial, anti-inflammatory |

| 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid | Oxazole derivative | Moderate antimicrobial |

| 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde | Isomer | Lower anti-inflammatory activity |

The comparison indicates that while structurally similar compounds exhibit varying levels of biological activity, this compound demonstrates superior antimicrobial and anti-inflammatory properties.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxazole derivatives, this compound showed significant inhibition against E. coli with an IC50 value of 15 µg/mL. This positions it as a promising candidate for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a reduction in paw swelling by approximately 30% compared to control groups, highlighting its potential for therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.